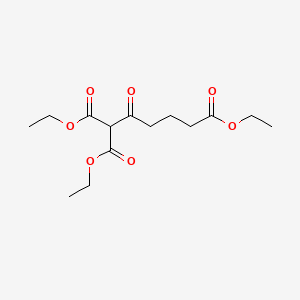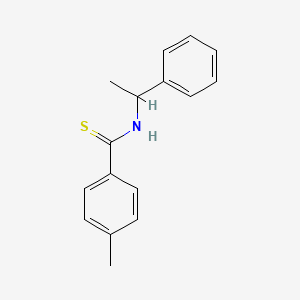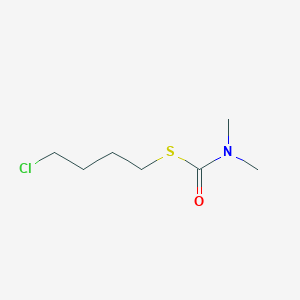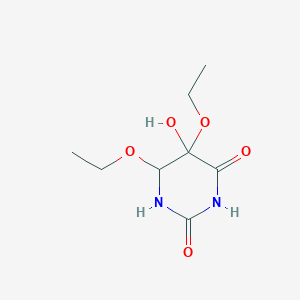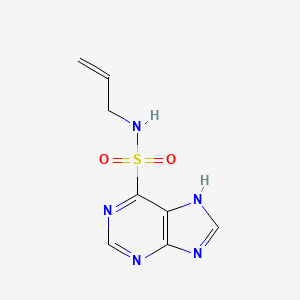
N-allyl-9H-purine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-9H-purine-6-sulfonamide is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-9H-purine-6-sulfonamide typically involves the reaction of 9H-purine-6-thiol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the pH is adjusted to around 5 using acetic acid. The product is then isolated by filtration and dried under vacuum .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-allyl-9H-purine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-allyl-9H-purine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-allyl-9H-purine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide bond at the 9-position of the purine core is a primary site for degradation, leading to the formation of sulfonylation degradation species. These degradation products mediate the compound’s biological activity, such as inhibiting HCV replication . The exact molecular pathways and targets are still under investigation, but the compound’s instability in certain conditions is closely related to its activity.
Comparación Con Compuestos Similares
9-sulfonyl-9H-purine: Another purine derivative with similar sulfonamide functionality.
N-alkyl sulfonamides: Compounds with similar sulfonamide groups but different alkyl substitutions.
Sulfonimidates: Organosulfur compounds with similar chemical properties and applications.
Uniqueness: N-allyl-9H-purine-6-sulfonamide is unique due to its specific combination of an allyl group and a sulfonamide group attached to the purine core
Propiedades
Número CAS |
90223-74-8 |
|---|---|
Fórmula molecular |
C8H9N5O2S |
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
N-prop-2-enyl-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c1-2-3-13-16(14,15)8-6-7(10-4-9-6)11-5-12-8/h2,4-5,13H,1,3H2,(H,9,10,11,12) |
Clave InChI |
KKMFKEJIAQCIPO-UHFFFAOYSA-N |
SMILES canónico |
C=CCNS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
phosphanium iodide](/img/structure/B14370761.png)

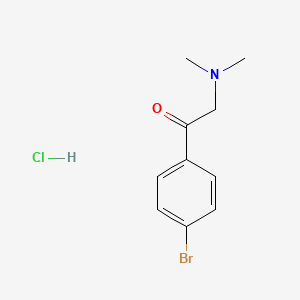
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)

![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
